4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

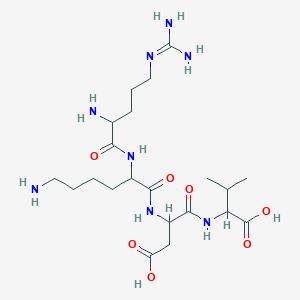

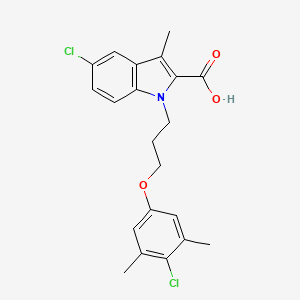

4-ヒドロキシ-2-メチル-5-(6-メチルヘプト-5-エン-2-イル)シクロヘキサ-2-エン-1-オンは、分子式がC15H26Oである有機化合物です。この化合物は、ヒドロキシ基、メチル基、および分岐アルキル基で置換されたシクロヘキセン環を含む独特の構造で知られています。

製造方法

合成経路と反応条件

4-ヒドロキシ-2-メチル-5-(6-メチルヘプト-5-エン-2-イル)シクロヘキサ-2-エン-1-オンの合成は、通常、適切な前駆体を制御された条件下で環化させることを含みます。一般的な方法の1つは、ジエンとジエノフィルが反応してシクロヘキセン環を形成する、ディールス・アルダー反応の使用です。反応条件は、多くの場合、環化プロセスを促進するために高温と触媒の存在を必要とします。

工業的生産方法

工業的な環境では、この化合物の生産は、蒸留や再結晶などの精製工程に続く大規模なディールス・アルダー反応を含む場合があります。溶媒、触媒、反応条件の選択は、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために最適化されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

反応の種類

4-ヒドロキシ-2-メチル-5-(6-メチルヘプト-5-エン-2-イル)シクロヘキサ-2-エン-1-オンは、次のようなさまざまな化学反応を起こします。

酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するために酸化できます。

還元: この化合物は、異なるアルコールまたはアルカンを形成するために還元できます。

置換: ヒドロキシ基は、ハロゲン化物やアミンなどの他の官能基で置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。

置換: 塩化チオニル(SOCl2)や三臭化リン(PBr3)などの試薬は、ハロゲン化に使用できます。

生成される主な生成物

酸化: ケトンまたはアルデヒドの生成。

還元: 2級または3級アルコールの生成。

置換: ハロゲン化化合物またはアミンの生成。

科学研究への応用

4-ヒドロキシ-2-メチル-5-(6-メチルヘプト-5-エン-2-イル)シクロヘキサ-2-エン-1-オンは、科学研究においていくつかの用途があります。

化学: より複雑な有機分子の合成における前駆体として使用されます。

生物学: 潜在的な生物活性と酵素との相互作用について研究されています。

医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。

工業: 独特の香りのプロファイルのため、香料や香味料の製造に使用されています。

科学的研究の応用

4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

作用機序

4-ヒドロキシ-2-メチル-5-(6-メチルヘプト-5-エン-2-イル)シクロヘキサ-2-エン-1-オンの作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシ基は、酵素や受容体と水素結合を形成し、それらの活性を影響を与える可能性があります。この化合物の構造は、結合部位に適合し、生化学経路を調節し、その効果を発揮します。

類似化合物の比較

類似化合物

(1R,4R)-1-メチル-4-(6-メチルヘプト-5-エン-2-イル)シクロヘキサ-2-エノール: 構造は似ていますが、ケトンではなくアルコール基を持っています。

5-ヒドロキシ-2,2,6,6-テトラメチル-4-(2-メチルプロプ-1-エン-イル)シクロヘキサ-4-エン-1,3-ジオン: 追加のメチル基と異なる置換パターンが含まれています。

(1R,5R)-2-メチル-5-(®-6-メチルヘプト-5-エン-2-イル)ビシクロ[3.1.0]ヘキサ-2-エン: 同様のアルキル鎖を持つ二環式化合物です。

独自性

4-ヒドロキシ-2-メチル-5-(6-メチルヘプト-5-エン-2-イル)シクロヘキサ-2-エン-1-オンは、その特定の置換パターンとシクロヘキセン環上のヒドロキシ基とアルキル基の両方があるため、ユニークです。官能基のこの組み合わせは、独特の化学的性質と反応性を付与し、さまざまな用途に役立ちます。

類似化合物との比較

Similar Compounds

(1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: Similar structure but with an alcohol group instead of a ketone.

5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: Contains additional methyl groups and a different substitution pattern.

(1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene: A bicyclic compound with a similar alkyl chain.

Uniqueness

4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and alkyl groups on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

特性

IUPAC Name |

4-hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-10(2)6-5-7-11(3)13-9-14(16)12(4)8-15(13)17/h6,8,11,13,15,17H,5,7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCNFZXDPQSPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1=O)C(C)CCC=C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)

![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)

![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B12302522.png)

![1-butyl-2-(1-ethyl-3-methyl-1H-pyrazole-5-carboxamido)-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12302528.png)